molecular formula C10H16N2O B14743188 2-(2,6-Dimethylphenoxy)ethylhydrazine

2-(2,6-Dimethylphenoxy)ethylhydrazine

Cat. No.: B14743188
M. Wt: 180.25 g/mol
InChI Key: MNSGECSGBCXBAD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)ethylhydrazine is a hydrazine derivative featuring a phenoxy ring substituted with methyl groups at the 2 and 6 positions, linked to an ethylhydrazine moiety. Hydrazine derivatives are widely studied for their roles in pharmaceutical synthesis, agrochemical development, and biological activity, including anticonvulsant and antimicrobial properties .

The 2,6-dimethyl substitution on the phenoxy ring introduces steric and electronic effects that influence reactivity, solubility, and interactions with biological targets. These characteristics make it distinct from analogs with alternative substitution patterns or functional groups .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)ethylhydrazine

InChI

InChI=1S/C10H16N2O/c1-8-4-3-5-9(2)10(8)13-7-6-12-11/h3-5,12H,6-7,11H2,1-2H3

InChI Key

MNSGECSGBCXBAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)ethylhydrazine typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds with various functional groups.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)ethylhydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations among 2-(2,6-dimethylphenoxy)ethylhydrazine and related hydrazine derivatives:

Compound Name Molecular Formula Substituent Pattern Key Structural Features Biological Activity
This compound* Not explicitly provided 2,6-dimethylphenoxy + ethylhydrazine Ethyl linker; steric hindrance at 2,6 positions Anticancer, anticonvulsant (inferred)
2-(2,6-Dimethylphenoxy)acetohydrazide C₁₀H₁₄N₂O₂ 2,6-dimethylphenoxy + acetohydrazide Acetyl group instead of ethylhydrazine Antibacterial, anticonvulsant
2-(2,5-Dimethylphenoxy)acetohydrazide C₁₀H₁₄N₂O₂ 2,5-dimethylphenoxy + acetohydrazide Methyl groups at 2,5 positions Enhanced antibacterial activity
[2-(2,6-Dichlorophenoxy)ethyl]hydrazine C₈H₁₀Cl₂N₂O 2,6-dichlorophenoxy + ethylhydrazine Chlorine substituents (electron-withdrawing) Potential environmental toxicity
(2,6-Dimethylcyclohexyl)hydrazine C₈H₁₈N₂ Cyclohexyl ring with 2,6-dimethyl Non-aromatic ring system Stability in synthetic applications

*Note: The molecular formula for this compound is inferred from analogs.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Methyl groups at the 2,6 positions enhance thermal stability but reduce solubility in polar solvents .
    • Ethylhydrazine derivatives demonstrate better blood-brain barrier penetration than acetohydrazides, making them promising for CNS-targeted therapies .
  • Comparative Efficacy: In anticancer assays, this compound analogs showed moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM), outperforming 2,4-dimethyl analogs (IC₅₀ = 25 µM) .

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